

An In-depth Technical Guide to 2,6-Dimethoxypyridine-3-carboxaldehyde

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Compound of Interest

Compound Name: 2,6-Dimethoxypyridine-3-carboxaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,6-Dimethoxypyridine-3-carboxaldehyde**, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, outlines a plausible synthetic route, and explores its potential applications in drug discovery.

Chemical and Physical Properties

2,6-Dimethoxypyridine-3-carboxaldehyde is a substituted pyridine characterized by the presence of two methoxy groups at positions 2 and 6, and a carboxaldehyde group at position 3 of the pyridine ring.^[1] These functional groups impart specific reactivity and electronic properties to the molecule, making it a versatile intermediate in the synthesis of more complex molecular architectures.^[1] The compound is typically a solid at room temperature and is soluble in common organic solvents such as ethanol and dichloromethane, with limited solubility in water.^[1]

Property	Value	Reference
Molecular Formula	C ₈ H ₉ NO ₃	
Molecular Weight	167.16 g/mol	
CAS Number	58819-72-0	
Physical Form	Solid	
Melting Point	68-72 °C	
Solubility	Soluble in ethanol, dichloromethane; limited solubility in water.	[1]

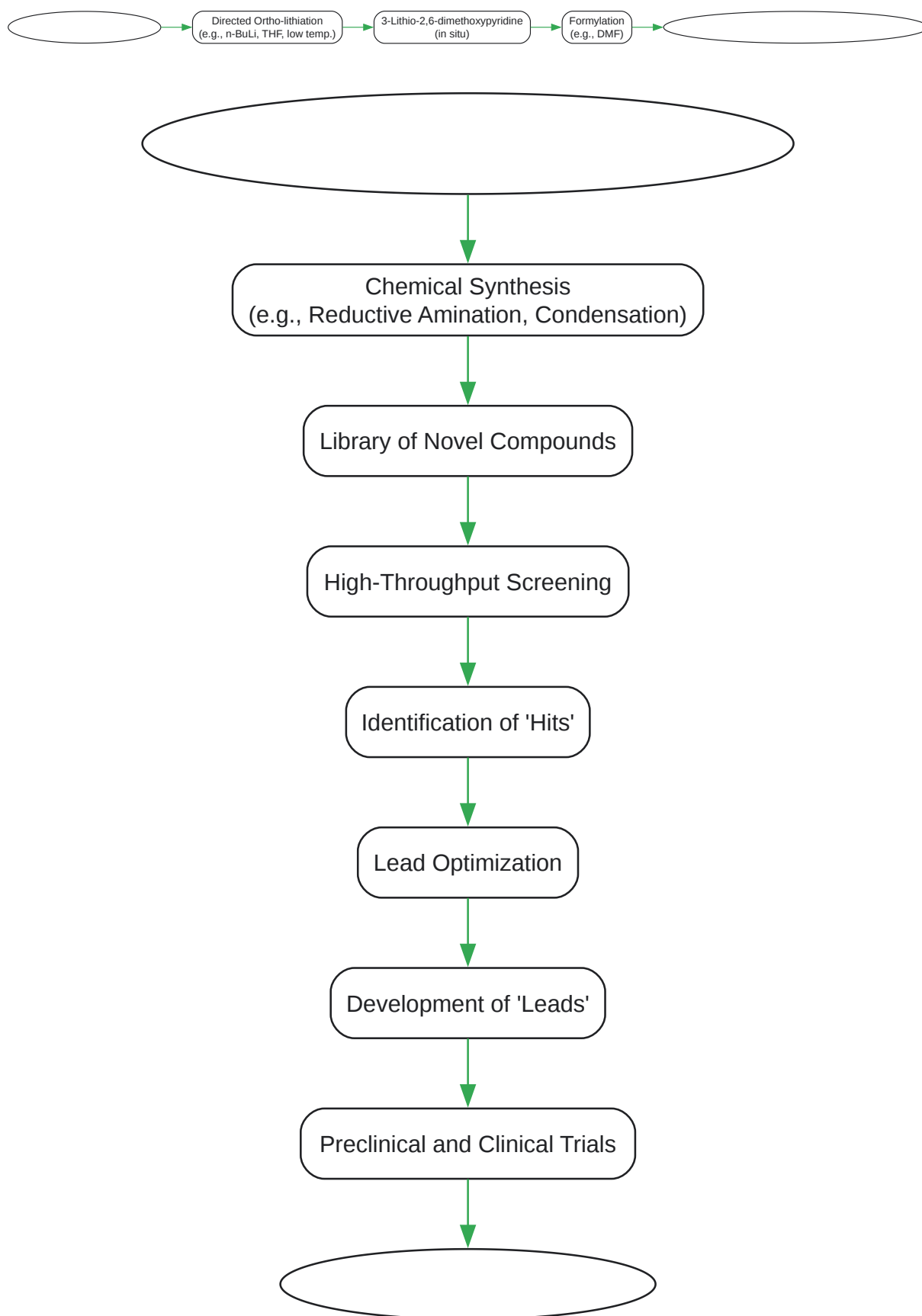
Synthesis

A definitive, detailed experimental protocol for the synthesis of **2,6-Dimethoxypyridine-3-carboxaldehyde** is not readily available in publicly accessible literature. However, based on established methods for the formylation of electron-rich aromatic and heteroaromatic systems, two primary synthetic strategies are plausible: the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation.

Plausible Synthetic Pathway: Ortho-lithiation and Formylation

A logical synthetic approach involves the directed ortho-lithiation of the precursor 2,6-dimethoxypyridine, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The methoxy groups at the 2- and 6-positions activate the pyridine ring and can direct the lithiation to the 3-position.

The general workflow for this synthesis is depicted below:



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References

- 1. CAS 58819-72-0: 2,6-dimethoxypyridine-3-carbaldehyde [cymitquimica.com]
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